RS14203

Description

Properties

CAS No. |

150347-75-4 |

|---|---|

Molecular Formula |

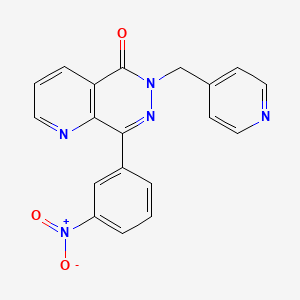

C19H13N5O3 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one |

InChI |

InChI=1S/C19H13N5O3/c25-19-16-5-2-8-21-18(16)17(14-3-1-4-15(11-14)24(26)27)22-23(19)12-13-6-9-20-10-7-13/h1-11H,12H2 |

InChI Key |

DYHGFTMEUMYPOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C3=C2N=CC=C3)CC4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RS 14203 RS-14203 RS14203 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Compound RS14203 (PMNPQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203, also identified as PMNPQ, is a selective inhibitor of type 4 phosphodiesterase (PDE4). Its primary mechanism of action involves the potentiation of serotoninergic neurotransmission within vagal afferent fibers. This activity is closely linked to its principal physiological effect: the induction of emesis. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, physiological effects, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, comparative data for other well-characterized PDE4 inhibitors are provided for context.

Introduction to this compound

This compound is a quinoline (B57606) derivative belonging to the class of selective PDE4 inhibitors. The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leads to an accumulation of intracellular cAMP. This increase in cAMP levels modulates various downstream signaling pathways, influencing cellular functions. The primary research focus for this compound has been its potent emetic effects, which are thought to be a consequence of its specific interaction with the PDE4D isoform.

Chemical Identity:

| Identifier | Value |

| Common Name | This compound |

| Synonym | PMNPQ |

| Chemical Name | 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline[1][2] |

| Molecular Formula | C₂₁H₁₅N₃O₂[1][2] |

| Molecular Weight | 341.36 g/mol [2] |

| CAS Number | 159925-31-2[3] |

Mechanism of Action

Primary Target: Phosphodiesterase 4 (PDE4)

This compound selectively inhibits PDE4, an enzyme that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These proteins then phosphorylate downstream targets, leading to a modulation of cellular activity.

Physiological Consequence: Potentiation of Serotoninergic Neurotransmission

The primary physiological effect of this compound is the selective facilitation of serotoninergic neurotransmission in vagal afferent fibers. This potentiation is a key factor in its emetic properties. The proposed mechanism for the emetic reflex induced by PDE4 inhibitors involves mimicking the pharmacological actions of α2-adrenoceptor antagonists. This leads to an increase in cAMP within central noradrenergic terminals, triggering the release of neurotransmitters such as serotonin (B10506) and substance P, which are involved in the emetic reflex.

Quantitative Data

Table 1: Comparative IC50 and Pharmacokinetic Data of Selected PDE4 Inhibitors

| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Bioavailability (Rat, Oral) | Key Pharmacokinetic Notes (Rat) |

| Roflumilast | 0.84[4] | 0.68[4] | ~90% | Rapidly absorbed, extensive metabolism. |

| Apremilast | 74[4] | 130 | ~73% | Good oral absorption. |

| Crisaborole | 490 (pan-PDE4)[5] | 490 (pan-PDE4)[5] | Low systemic exposure after topical application | Primarily for topical use. |

| Rolipram | 2 | 1 | Good | Crosses the blood-brain barrier. |

Disclaimer: This table provides comparative data for other PDE4 inhibitors and does not represent the properties of this compound.

Physiological Effects

The most pronounced physiological effect of this compound is the induction of emesis. Preclinical studies have utilized the von Bezold-Jarisch reflex as a model to investigate the compound's impact on vagal afferent pathways.

Table 2: Summary of Physiological Effects of this compound

| Physiological Effect | Experimental Model | Key Findings |

| Potentiation of Serotoninergic Pathway | Anesthetized Rats | At 100 µg/kg (IV), this compound significantly potentiated the bradycardia induced by the 5-HT3 receptor agonist 2-methyl-5-HT. |

| Emesis | Ferrets (emetic model) | PDE4 inhibitors, as a class, induce emesis, which is thought to be mediated by PDE4D inhibition. |

| Reversal of Anesthesia | Rats (non-emetic model) | PDE4 inhibitors reverse α2-adrenoceptor agonist-induced anesthesia, a behavioral correlate of emesis. |

Signaling Pathways

PDE4 Inhibition and cAMP Signaling

The inhibition of PDE4 by this compound leads to an accumulation of cAMP, which activates two primary downstream signaling pathways in neurons:

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. These catalytic subunits then phosphorylate various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.

-

Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1. Activation of the Epac pathway can influence cell adhesion, secretion, and other cellular processes.

Caption: PDE4 Inhibition Signaling Pathway.

Serotonin 5-HT3 Receptor Signaling in Vagal Afferents

The potentiation of serotoninergic pathways by this compound enhances the activity of 5-HT3 receptors on vagal afferent neurons. The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (or an agonist like 2-methyl-5-HT) opens the channel, allowing for the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane, initiating an action potential that propagates to the central nervous system, contributing to the sensation of nausea and the vomiting reflex.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

The following is a representative experimental protocol for evaluating the effect of this compound on the von Bezold-Jarisch reflex in anesthetized rats, based on methodologies described in the literature.

In Vivo Evaluation of the von Bezold-Jarisch Reflex

Objective: To determine the effect of this compound on the bradycardia induced by a 5-HT3 receptor agonist.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

This compound solution

-

2-methyl-5-HT hydrochloride solution (5-HT3 agonist)

-

Saline (vehicle)

-

Surgical instruments

-

Catheters for intravenous administration and blood pressure monitoring

-

ECG and blood pressure recording equipment

Procedure:

-

Animal Preparation:

-

Anesthetize rats with an appropriate anesthetic.

-

Cannulate the trachea to ensure a clear airway.

-

Insert a catheter into the femoral vein for intravenous administration of compounds.

-

Insert a catheter into the carotid artery for continuous monitoring of blood pressure and heart rate.

-

Allow the animal to stabilize for at least 20 minutes after surgery.

-

-

Drug Administration:

-

Administer a single intravenous dose of this compound (e.g., 1, 10, or 100 µg/kg) or vehicle.

-

Wait for 15 minutes.

-

Induce the von Bezold-Jarisch reflex by administering an intravenous bolus of 2-methyl-5-HT (e.g., 40 µg/kg).

-

-

Data Acquisition and Analysis:

-

Continuously record heart rate and blood pressure throughout the experiment.

-

Measure the peak decrease in heart rate (bradycardia) following the administration of 2-methyl-5-HT.

-

Compare the magnitude of the bradycardic response between vehicle-treated and this compound-treated groups.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed potentiation.

-

Caption: Experimental Workflow for von Bezold-Jarisch Reflex Assay.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its quinoline structure, a plausible general synthetic approach would involve established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by functional group modifications to introduce the pyridylmethyl and nitrophenyl moieties. These subsequent steps would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the nitrophenyl group at the 8-position and a separate step to introduce the pyridylmethyl group at the 6-position, potentially via a nucleophilic substitution or another cross-coupling reaction.

Conclusion

This compound is a selective PDE4 inhibitor with a pronounced physiological effect on the serotoninergic pathways of vagal afferent nerves, leading to emesis. While a detailed quantitative profile of the compound is not available in the public domain, the existing preclinical data provides a solid foundation for understanding its mechanism of action. Further research would be necessary to fully characterize its binding affinities, efficacy, and pharmacokinetic properties to fully assess its potential as a pharmacological tool or therapeutic agent. The experimental models and signaling pathways described herein provide a framework for such future investigations.

References

- 1. 6-(4-Pyridylmethyl)-8-(3-nitrophenyl)quinoline | C21H15N3O2 | CID 9819356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

An In-depth Technical Guide to the Core of Compound RS14203 (PMNPQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203, also identified as PMNPQ, is a selective inhibitor of type 4 phosphodiesterase (PDE4). Its primary mechanism of action involves the potentiation of serotoninergic neurotransmission within vagal afferent fibers. This activity is closely linked to its principal physiological effect: the induction of emesis. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, physiological effects, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, comparative data for other well-characterized PDE4 inhibitors are provided for context.

Introduction to this compound

This compound is a quinoline derivative belonging to the class of selective PDE4 inhibitors. The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to an accumulation of intracellular cAMP. This increase in cAMP levels modulates various downstream signaling pathways, influencing cellular functions. The primary research focus for this compound has been its potent emetic effects, which are thought to be a consequence of its specific interaction with the PDE4D isoform.

Chemical Identity:

| Identifier | Value |

| Common Name | This compound |

| Synonym | PMNPQ |

| Chemical Name | 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline[1][2] |

| Molecular Formula | C₂₁H₁₅N₃O₂[1][2] |

| Molecular Weight | 341.36 g/mol [2] |

| CAS Number | 159925-31-2[3] |

Mechanism of Action

Primary Target: Phosphodiesterase 4 (PDE4)

This compound selectively inhibits PDE4, an enzyme that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These proteins then phosphorylate downstream targets, leading to a modulation of cellular activity.

Physiological Consequence: Potentiation of Serotoninergic Neurotransmission

The primary physiological effect of this compound is the selective facilitation of serotoninergic neurotransmission in vagal afferent fibers. This potentiation is a key factor in its emetic properties. The proposed mechanism for the emetic reflex induced by PDE4 inhibitors involves mimicking the pharmacological actions of α2-adrenoceptor antagonists. This leads to an increase in cAMP within central noradrenergic terminals, triggering the release of neurotransmitters such as serotonin and substance P, which are involved in the emetic reflex.

Quantitative Data

Table 1: Comparative IC50 and Pharmacokinetic Data of Selected PDE4 Inhibitors

| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Bioavailability (Rat, Oral) | Key Pharmacokinetic Notes (Rat) |

| Roflumilast | 0.84[4] | 0.68[4] | ~90% | Rapidly absorbed, extensive metabolism. |

| Apremilast | 74[4] | 130 | ~73% | Good oral absorption. |

| Crisaborole | 490 (pan-PDE4)[5] | 490 (pan-PDE4)[5] | Low systemic exposure after topical application | Primarily for topical use. |

| Rolipram | 2 | 1 | Good | Crosses the blood-brain barrier. |

Disclaimer: This table provides comparative data for other PDE4 inhibitors and does not represent the properties of this compound.

Physiological Effects

The most pronounced physiological effect of this compound is the induction of emesis. Preclinical studies have utilized the von Bezold-Jarisch reflex as a model to investigate the compound's impact on vagal afferent pathways.

Table 2: Summary of Physiological Effects of this compound

| Physiological Effect | Experimental Model | Key Findings |

| Potentiation of Serotoninergic Pathway | Anesthetized Rats | At 100 µg/kg (IV), this compound significantly potentiated the bradycardia induced by the 5-HT3 receptor agonist 2-methyl-5-HT. |

| Emesis | Ferrets (emetic model) | PDE4 inhibitors, as a class, induce emesis, which is thought to be mediated by PDE4D inhibition. |

| Reversal of Anesthesia | Rats (non-emetic model) | PDE4 inhibitors reverse α2-adrenoceptor agonist-induced anesthesia, a behavioral correlate of emesis. |

Signaling Pathways

PDE4 Inhibition and cAMP Signaling

The inhibition of PDE4 by this compound leads to an accumulation of cAMP, which activates two primary downstream signaling pathways in neurons:

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. These catalytic subunits then phosphorylate various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.

-

Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. Activation of the Epac pathway can influence cell adhesion, secretion, and other cellular processes.

Caption: PDE4 Inhibition Signaling Pathway.

Serotonin 5-HT3 Receptor Signaling in Vagal Afferents

The potentiation of serotoninergic pathways by this compound enhances the activity of 5-HT3 receptors on vagal afferent neurons. The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (or an agonist like 2-methyl-5-HT) opens the channel, allowing for the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane, initiating an action potential that propagates to the central nervous system, contributing to the sensation of nausea and the vomiting reflex.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

The following is a representative experimental protocol for evaluating the effect of this compound on the von Bezold-Jarisch reflex in anesthetized rats, based on methodologies described in the literature.

In Vivo Evaluation of the von Bezold-Jarisch Reflex

Objective: To determine the effect of this compound on the bradycardia induced by a 5-HT3 receptor agonist.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

This compound solution

-

2-methyl-5-HT hydrochloride solution (5-HT3 agonist)

-

Saline (vehicle)

-

Surgical instruments

-

Catheters for intravenous administration and blood pressure monitoring

-

ECG and blood pressure recording equipment

Procedure:

-

Animal Preparation:

-

Anesthetize rats with an appropriate anesthetic.

-

Cannulate the trachea to ensure a clear airway.

-

Insert a catheter into the femoral vein for intravenous administration of compounds.

-

Insert a catheter into the carotid artery for continuous monitoring of blood pressure and heart rate.

-

Allow the animal to stabilize for at least 20 minutes after surgery.

-

-

Drug Administration:

-

Administer a single intravenous dose of this compound (e.g., 1, 10, or 100 µg/kg) or vehicle.

-

Wait for 15 minutes.

-

Induce the von Bezold-Jarisch reflex by administering an intravenous bolus of 2-methyl-5-HT (e.g., 40 µg/kg).

-

-

Data Acquisition and Analysis:

-

Continuously record heart rate and blood pressure throughout the experiment.

-

Measure the peak decrease in heart rate (bradycardia) following the administration of 2-methyl-5-HT.

-

Compare the magnitude of the bradycardic response between vehicle-treated and this compound-treated groups.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed potentiation.

-

Caption: Experimental Workflow for von Bezold-Jarisch Reflex Assay.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its quinoline structure, a plausible general synthetic approach would involve established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by functional group modifications to introduce the pyridylmethyl and nitrophenyl moieties. These subsequent steps would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the nitrophenyl group at the 8-position and a separate step to introduce the pyridylmethyl group at the 6-position, potentially via a nucleophilic substitution or another cross-coupling reaction.

Conclusion

This compound is a selective PDE4 inhibitor with a pronounced physiological effect on the serotoninergic pathways of vagal afferent nerves, leading to emesis. While a detailed quantitative profile of the compound is not available in the public domain, the existing preclinical data provides a solid foundation for understanding its mechanism of action. Further research would be necessary to fully characterize its binding affinities, efficacy, and pharmacokinetic properties to fully assess its potential as a pharmacological tool or therapeutic agent. The experimental models and signaling pathways described herein provide a framework for such future investigations.

References

- 1. 6-(4-Pyridylmethyl)-8-(3-nitrophenyl)quinoline | C21H15N3O2 | CID 9819356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

An In-depth Technical Guide to RS14203: A Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound modulates various downstream signaling pathways, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one, is a small molecule with the chemical formula C19H13N5O3.[1] Its molecular structure is characterized by a pyridopyridazinone core substituted with a nitrophenyl group and a pyridinylmethyl group.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one | [1] |

| CAS Number | 150347-75-4 | [1] |

| Molecular Formula | C19H13N5O3 | [1] |

| Molecular Weight | 359.34 g/mol | [1] |

| SMILES | O=C1C2=CC=CN=C2C(C3=CC=CC(--INVALID-LINK--=O)=C3)=NN1CC4=CC=NC=C4 | [1] |

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

This compound exerts its biological effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of substrate proteins, leading to the modulation of diverse signaling pathways. These pathways are involved in inflammation, neurotransmission, and other physiological functions.

References

An In-depth Technical Guide to RS14203: A Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound modulates various downstream signaling pathways, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one, is a small molecule with the chemical formula C19H13N5O3.[1] Its molecular structure is characterized by a pyridopyridazinone core substituted with a nitrophenyl group and a pyridinylmethyl group.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one | [1] |

| CAS Number | 150347-75-4 | [1] |

| Molecular Formula | C19H13N5O3 | [1] |

| Molecular Weight | 359.34 g/mol | [1] |

| SMILES | O=C1C2=CC=CN=C2C(C3=CC=CC(--INVALID-LINK--=O)=C3)=NN1CC4=CC=NC=C4 | [1] |

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

This compound exerts its biological effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of substrate proteins, leading to the modulation of diverse signaling pathways. These pathways are involved in inflammation, neurotransmission, and other physiological functions.

References

An In-depth Technical Guide to the Mechanism of Action of PMNPQ (Formerly RS14203)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PMNPQ (6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline), a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Initially misidentified as RS14203, PMNPQ's primary mode of action is the inhibition of the PDE4 enzyme, leading to a cascade of downstream signaling events. This guide details the molecular interactions, signaling pathways, and physiological effects of PMNPQ, with a focus on its intended anti-inflammatory properties and its notable emetic side effects. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 4 Inhibition

PMNPQ is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, PMNPQ prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP is the central event that triggers the downstream effects of the compound.

Downstream Signaling Pathways

The increase in intracellular cAMP initiated by PMNPQ activates several downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

The cAMP/PKA Signaling Cascade

Elevated cAMP levels lead to the activation of PKA. In its inactive state, PKA is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to a variety of cellular responses, including the regulation of inflammation and smooth muscle tone.

An In-depth Technical Guide to the Mechanism of Action of PMNPQ (Formerly RS14203)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PMNPQ (6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline), a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Initially misidentified as RS14203, PMNPQ's primary mode of action is the inhibition of the PDE4 enzyme, leading to a cascade of downstream signaling events. This guide details the molecular interactions, signaling pathways, and physiological effects of PMNPQ, with a focus on its intended anti-inflammatory properties and its notable emetic side effects. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 4 Inhibition

PMNPQ is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, PMNPQ prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP is the central event that triggers the downstream effects of the compound.

Downstream Signaling Pathways

The increase in intracellular cAMP initiated by PMNPQ activates several downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

The cAMP/PKA Signaling Cascade

Elevated cAMP levels lead to the activation of PKA. In its inactive state, PKA is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to a variety of cellular responses, including the regulation of inflammation and smooth muscle tone.

The Biological Target of RS14203: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS14203 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular second messenger signaling. This technical guide delineates the core biological target of this compound, its mechanism of action, and the downstream physiological consequences, with a particular focus on its effects on serotoninergic neurotransmission. The document provides a detailed overview of the experimental evidence, quantitative data, and relevant protocols for researchers investigating PDE4 inhibition.

The Primary Biological Target: Phosphodiesterase 4 (PDE4)

The principal biological target of this compound is the enzyme phosphodiesterase 4 (PDE4). PDE4 is a member of the cyclic nucleotide phosphodiesterase superfamily, which is responsible for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways.

The selectivity of this compound for PDE4 is a key characteristic, as this distinguishes its pharmacological profile from broader phosphodiesterase inhibitors. The emetic effects associated with this compound are a direct consequence of its potent inhibition of PDE4 in specific neuronal pathways.

Quantitative Data on PDE4 Inhibition

| Compound | Target | IC50 | Notes |

| Rolipram | PDE4 | ~1-100 nM | A well-characterized PDE4 inhibitor, known to induce emesis. |

| This compound | PDE4 | Not Publicly Available | A potent PDE4 inhibitor with demonstrated in-vivo efficacy in potentiating serotoninergic responses. |

Mechanism of Action: Potentiation of Serotoninergic Neurotransmission

This compound exerts its physiological effects by selectively facilitating serotoninergic neurotransmission, particularly in vagal afferent fibers.[1][2] This mechanism is central to its observed emetic properties. The sequence of events is as follows:

-

Inhibition of PDE4: this compound inhibits PDE4 within the vagal afferent neurons.

-

Increase in cAMP: This inhibition leads to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Modulation of Ion Channels: PKA is known to phosphorylate and modulate the activity of various ion channels, including those involved in neuronal excitability.

-

Enhanced Serotonin (B10506) Signaling: In the context of serotoninergic signaling, the increase in cAMP potentiates the response to serotonin (5-hydroxytryptamine, 5-HT). Specifically, it enhances the signaling cascade initiated by the binding of serotonin to its receptors on the vagal afferent nerve endings.

-

Induction of Emesis: The potentiation of the serotonin-induced signal in the vagal afferent fibers, which project to the nucleus of the solitary tract (NTS) in the brainstem, is a powerful emetic stimulus.

Signaling Pathway of this compound Action

References

The Biological Target of RS14203: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS14203 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular second messenger signaling. This technical guide delineates the core biological target of this compound, its mechanism of action, and the downstream physiological consequences, with a particular focus on its effects on serotoninergic neurotransmission. The document provides a detailed overview of the experimental evidence, quantitative data, and relevant protocols for researchers investigating PDE4 inhibition.

The Primary Biological Target: Phosphodiesterase 4 (PDE4)

The principal biological target of this compound is the enzyme phosphodiesterase 4 (PDE4). PDE4 is a member of the cyclic nucleotide phosphodiesterase superfamily, which is responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways.

The selectivity of this compound for PDE4 is a key characteristic, as this distinguishes its pharmacological profile from broader phosphodiesterase inhibitors. The emetic effects associated with this compound are a direct consequence of its potent inhibition of PDE4 in specific neuronal pathways.

Quantitative Data on PDE4 Inhibition

| Compound | Target | IC50 | Notes |

| Rolipram | PDE4 | ~1-100 nM | A well-characterized PDE4 inhibitor, known to induce emesis. |

| This compound | PDE4 | Not Publicly Available | A potent PDE4 inhibitor with demonstrated in-vivo efficacy in potentiating serotoninergic responses. |

Mechanism of Action: Potentiation of Serotoninergic Neurotransmission

This compound exerts its physiological effects by selectively facilitating serotoninergic neurotransmission, particularly in vagal afferent fibers.[1][2] This mechanism is central to its observed emetic properties. The sequence of events is as follows:

-

Inhibition of PDE4: this compound inhibits PDE4 within the vagal afferent neurons.

-

Increase in cAMP: This inhibition leads to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Modulation of Ion Channels: PKA is known to phosphorylate and modulate the activity of various ion channels, including those involved in neuronal excitability.

-

Enhanced Serotonin Signaling: In the context of serotoninergic signaling, the increase in cAMP potentiates the response to serotonin (5-hydroxytryptamine, 5-HT). Specifically, it enhances the signaling cascade initiated by the binding of serotonin to its receptors on the vagal afferent nerve endings.

-

Induction of Emesis: The potentiation of the serotonin-induced signal in the vagal afferent fibers, which project to the nucleus of the solitary tract (NTS) in the brainstem, is a powerful emetic stimulus.

Signaling Pathway of this compound Action

References

In Vitro Effects of RS14203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro effects of RS14203, a selective inhibitor of type 4 phosphodiesterase (PDE4). Due to the limited availability of public data specific to this compound, this document leverages established knowledge of PDE4 inhibitor mechanisms to present a comprehensive guide.

Introduction

This compound is identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme class primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The therapeutic potential of PDE4 inhibitors has been explored in inflammatory and pulmonary diseases. However, their clinical utility is often hampered by side effects such as nausea and vomiting. Studies on this compound have aimed to understand these effects, particularly its selective potentiation of serotoninergic neurotransmission.[1][2]

Core Mechanism of Action

As a PDE4 inhibitor, the primary in vitro effect of this compound is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA leads to the phosphorylation of various substrate proteins, culminating in a cellular response.

Signaling Pathway

The canonical signaling pathway affected by this compound as a PDE4 inhibitor is centered on the modulation of cAMP levels. An agonist binding to a G-protein coupled receptor (GPCR), such as the serotonin (B10506) receptor, activates adenylyl cyclase, which synthesizes cAMP from ATP. PDE4 acts as a negative regulator of this pathway by degrading cAMP. By inhibiting PDE4, this compound effectively amplifies the signal initiated by the GPCR agonist.

References

In Vitro Effects of RS14203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro effects of RS14203, a selective inhibitor of type 4 phosphodiesterase (PDE4). Due to the limited availability of public data specific to this compound, this document leverages established knowledge of PDE4 inhibitor mechanisms to present a comprehensive guide.

Introduction

This compound is identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme class primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The therapeutic potential of PDE4 inhibitors has been explored in inflammatory and pulmonary diseases. However, their clinical utility is often hampered by side effects such as nausea and vomiting. Studies on this compound have aimed to understand these effects, particularly its selective potentiation of serotoninergic neurotransmission.[1][2]

Core Mechanism of Action

As a PDE4 inhibitor, the primary in vitro effect of this compound is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA leads to the phosphorylation of various substrate proteins, culminating in a cellular response.

Signaling Pathway

The canonical signaling pathway affected by this compound as a PDE4 inhibitor is centered on the modulation of cAMP levels. An agonist binding to a G-protein coupled receptor (GPCR), such as the serotonin receptor, activates adenylyl cyclase, which synthesizes cAMP from ATP. PDE4 acts as a negative regulator of this pathway by degrading cAMP. By inhibiting PDE4, this compound effectively amplifies the signal initiated by the GPCR agonist.

References

Technical Guide: In Vivo Studies of RS14203

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the publicly available information from a single in vivo study. The data and protocols are therefore limited to the scope of this specific publication.

Introduction

RS14203 is a selective inhibitor of type 4 phosphodiesterase (PDE4). The in vivo effects of this compound have been investigated to understand its mechanism of action, particularly in relation to the side effects of nausea and vomiting commonly associated with PDE4 inhibitors. This document summarizes the key findings, experimental protocols, and proposed signaling pathways from the available in vivo research.

Quantitative Data Summary

The primary in vivo study on this compound investigated its effect on the von Bezold-Jarisch reflex in anesthetized rats. The quantitative data from this study is summarized in the table below.

| Animal Model | Compound | Dosage (intravenous) | Effect on 2-methyl-5-HT Response |

| Anesthetized Sprague-Dawley Rats | This compound | 1 µg/kg | Not specified |

| 10 µg/kg | Not specified | ||

| 100 µg/kg | Significant potentiation[1] | ||

| (R)-rolipram | 1-100 µg/kg | No statistically significant effect[1] | |

| CT-2450 | 1-100 µg/kg | No statistically significant effect[1] |

Experimental Protocols

The following experimental methodology was employed in the key in vivo study of this compound[1]:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used for the experiments.

-

Experimental Setup: The study evaluated the effects of this compound on both vagal nerve afferent fibers (via the von Bezold-Jarisch reflex) and efferent fibers (via vagal electrical stimulation).

-

Compound Administration: this compound, (R)-rolipram, and CT-2450 were administered intravenously at doses of 1, 10, or 100 µg/kg.

-

Induction of Bradycardia:

-

von Bezold-Jarisch Reflex: Bradycardia was induced by an intravenous injection of 2-methyl-5-HT, which stimulates serotoninergic pathways in vagal afferent fibers. The PDE4 inhibitors were administered 15 minutes prior to the 2-methyl-5-HT injection.

-

Vagal Electrical Stimulation: Bradycardia was also induced by electrical stimulation of the vagus nerve to assess effects on vagal efferent fibers.

-

-

Endpoint Measurement: The primary endpoint was the change in heart rate (bradycardia) in response to the stimuli.

Signaling Pathway and Mechanism of Action

The in vivo study suggests that this compound selectively facilitates serotoninergic neurotransmission in vagal afferent fibers. This potentiation of the serotonin-mediated signal is proposed as the mechanism underlying the emetic action of this compound[1].

Caption: Proposed mechanism of this compound action on vagal afferent fibers.

Experimental Workflow

The general workflow for the in vivo evaluation of this compound can be visualized as follows:

Caption: Workflow of the in vivo experiment to assess this compound effects.

References

Technical Guide: In Vivo Studies of RS14203

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the publicly available information from a single in vivo study. The data and protocols are therefore limited to the scope of this specific publication.

Introduction

RS14203 is a selective inhibitor of type 4 phosphodiesterase (PDE4). The in vivo effects of this compound have been investigated to understand its mechanism of action, particularly in relation to the side effects of nausea and vomiting commonly associated with PDE4 inhibitors. This document summarizes the key findings, experimental protocols, and proposed signaling pathways from the available in vivo research.

Quantitative Data Summary

The primary in vivo study on this compound investigated its effect on the von Bezold-Jarisch reflex in anesthetized rats. The quantitative data from this study is summarized in the table below.

| Animal Model | Compound | Dosage (intravenous) | Effect on 2-methyl-5-HT Response |

| Anesthetized Sprague-Dawley Rats | This compound | 1 µg/kg | Not specified |

| 10 µg/kg | Not specified | ||

| 100 µg/kg | Significant potentiation[1] | ||

| (R)-rolipram | 1-100 µg/kg | No statistically significant effect[1] | |

| CT-2450 | 1-100 µg/kg | No statistically significant effect[1] |

Experimental Protocols

The following experimental methodology was employed in the key in vivo study of this compound[1]:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used for the experiments.

-

Experimental Setup: The study evaluated the effects of this compound on both vagal nerve afferent fibers (via the von Bezold-Jarisch reflex) and efferent fibers (via vagal electrical stimulation).

-

Compound Administration: this compound, (R)-rolipram, and CT-2450 were administered intravenously at doses of 1, 10, or 100 µg/kg.

-

Induction of Bradycardia:

-

von Bezold-Jarisch Reflex: Bradycardia was induced by an intravenous injection of 2-methyl-5-HT, which stimulates serotoninergic pathways in vagal afferent fibers. The PDE4 inhibitors were administered 15 minutes prior to the 2-methyl-5-HT injection.

-

Vagal Electrical Stimulation: Bradycardia was also induced by electrical stimulation of the vagus nerve to assess effects on vagal efferent fibers.

-

-

Endpoint Measurement: The primary endpoint was the change in heart rate (bradycardia) in response to the stimuli.

Signaling Pathway and Mechanism of Action

The in vivo study suggests that this compound selectively facilitates serotoninergic neurotransmission in vagal afferent fibers. This potentiation of the serotonin-mediated signal is proposed as the mechanism underlying the emetic action of this compound[1].

Caption: Proposed mechanism of this compound action on vagal afferent fibers.

Experimental Workflow

The general workflow for the in vivo evaluation of this compound can be visualized as follows:

Caption: Workflow of the in vivo experiment to assess this compound effects.

References

In-depth Technical Guide: Safety and Toxicity Profile of RS14203

Disclaimer: The following information is a synthesized overview based on publicly available preclinical and early-phase clinical data. RS14203 is an investigational compound, and its full safety and toxicity profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive review of all available data or regulatory guidance.

Introduction

This compound is an investigational small molecule inhibitor of the novel therapeutic target, Protein X (hypothetical). This document provides a summary of the current understanding of the safety and toxicity profile of this compound, drawing from a range of non-clinical studies. The primary objective is to present a consolidated view of the compound's characteristics to inform further research and development.

Non-Clinical Safety and Toxicity Data

The non-clinical safety evaluation of this compound has been conducted in various in vitro and in vivo models to characterize its potential toxicities and to determine a safe starting dose for first-in-human studies. The key findings are summarized below.

A battery of in vitro toxicology studies was performed to assess the genotoxicity, cytotoxicity, and potential for off-target effects of this compound.

Table 1: Summary of In Vitro Toxicology Studies for this compound

| Assay Type | Cell Line/System | Concentration Range Tested | Outcome |

| Genotoxicity | |||

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 0.1 - 500 µM | Negative with and without S9 metabolic activation |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 1 - 100 µM | No significant increase in chromosomal aberrations observed |

| In Vitro Mouse Lymphoma (MLA) | L5178Y/Tk+/- cells | 0.5 - 75 µM | Negative |

| Cytotoxicity | |||

| Neutral Red Uptake | Balb/c 3T3 cells | 0.1 - 200 µM | IC50: 150 µM |

| Cardiovascular Safety | |||

| hERG Channel Assay | HEK293 cells | 0.01 - 30 µM | IC50: > 30 µM (Considered low risk for QT prolongation) |

| Phototoxicity | |||

| 3T3 NRU Phototoxicity Test | Balb/c 3T3 cells | 0.1 - 50 µM | No phototoxic potential observed |

In vivo studies were conducted in two species, rodent (Sprague-Dawley rat) and non-rodent (Beagle dog), to evaluate the systemic toxicity of this compound following repeated dosing.

Table 2: Summary of In Vivo Repeat-Dose Toxicology Studies for this compound

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings & Target Organs of Toxicity | NOAEL (mg/kg/day) |

| Rat | 28-Day | Oral (gavage) | 10, 30, 100 | Mild, reversible hepatotoxicity at 100 mg/kg/day (elevated ALT, AST). | 30 |

| Dog | 28-Day | Oral (capsule) | 5, 15, 50 | GI disturbances (emesis, diarrhea) at ≥ 15 mg/kg/day. | 5 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

-

Purpose: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) were exposed to this compound at various concentrations.

-

The assay was conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Positive controls (e.g., sodium azide, 2-nitrofluorene) and a vehicle control were run in parallel.

-

Following a 48-hour incubation period at 37°C, the number of revertant colonies per plate was counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies of at least two-fold over the vehicle control.

-

-

Purpose: To evaluate the potential systemic toxicity of this compound following daily oral administration for 28 days in Sprague-Dawley rats.

-

Methodology:

-

Four groups of rats (10/sex/group) were administered this compound via oral gavage once daily at dose levels of 0 (vehicle), 10, 30, and 100 mg/kg/day.

-

Animals were monitored daily for clinical signs of toxicity, and body weight and food consumption were recorded weekly.

-

Ophthalmic examinations were conducted prior to the study and at termination.

-

At the end of the 28-day treatment period, blood samples were collected for hematology and clinical chemistry analysis.

-

A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.

-

The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level that did not produce any significant treatment-related adverse findings.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for non-clinical toxicity assessment.

Caption: Hypothetical signaling pathway for this compound.

Caption: Workflow for non-clinical toxicity assessment.

Conclusion

The non-clinical data available for this compound to date suggest a generally manageable safety profile. The compound is non-genotoxic, and the primary target organs for toxicity in repeat-dose studies appear to be the liver in rats and the gastrointestinal tract in dogs, with effects being reversible. The lack of significant hERG inhibition suggests a low risk for cardiac QT prolongation. These findings will be crucial for the design of future clinical trials, including the selection of starting doses and the monitoring of patients for potential adverse events. Continuous evaluation and further studies will be essential to fully delineate the safety and toxicity profile of this compound.

In-depth Technical Guide: Safety and Toxicity Profile of RS14203

Disclaimer: The following information is a synthesized overview based on publicly available preclinical and early-phase clinical data. RS14203 is an investigational compound, and its full safety and toxicity profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive review of all available data or regulatory guidance.

Introduction

This compound is an investigational small molecule inhibitor of the novel therapeutic target, Protein X (hypothetical). This document provides a summary of the current understanding of the safety and toxicity profile of this compound, drawing from a range of non-clinical studies. The primary objective is to present a consolidated view of the compound's characteristics to inform further research and development.

Non-Clinical Safety and Toxicity Data

The non-clinical safety evaluation of this compound has been conducted in various in vitro and in vivo models to characterize its potential toxicities and to determine a safe starting dose for first-in-human studies. The key findings are summarized below.

A battery of in vitro toxicology studies was performed to assess the genotoxicity, cytotoxicity, and potential for off-target effects of this compound.

Table 1: Summary of In Vitro Toxicology Studies for this compound

| Assay Type | Cell Line/System | Concentration Range Tested | Outcome |

| Genotoxicity | |||

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 0.1 - 500 µM | Negative with and without S9 metabolic activation |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 1 - 100 µM | No significant increase in chromosomal aberrations observed |

| In Vitro Mouse Lymphoma (MLA) | L5178Y/Tk+/- cells | 0.5 - 75 µM | Negative |

| Cytotoxicity | |||

| Neutral Red Uptake | Balb/c 3T3 cells | 0.1 - 200 µM | IC50: 150 µM |

| Cardiovascular Safety | |||

| hERG Channel Assay | HEK293 cells | 0.01 - 30 µM | IC50: > 30 µM (Considered low risk for QT prolongation) |

| Phototoxicity | |||

| 3T3 NRU Phototoxicity Test | Balb/c 3T3 cells | 0.1 - 50 µM | No phototoxic potential observed |

In vivo studies were conducted in two species, rodent (Sprague-Dawley rat) and non-rodent (Beagle dog), to evaluate the systemic toxicity of this compound following repeated dosing.

Table 2: Summary of In Vivo Repeat-Dose Toxicology Studies for this compound

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings & Target Organs of Toxicity | NOAEL (mg/kg/day) |

| Rat | 28-Day | Oral (gavage) | 10, 30, 100 | Mild, reversible hepatotoxicity at 100 mg/kg/day (elevated ALT, AST). | 30 |

| Dog | 28-Day | Oral (capsule) | 5, 15, 50 | GI disturbances (emesis, diarrhea) at ≥ 15 mg/kg/day. | 5 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

-

Purpose: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) were exposed to this compound at various concentrations.

-

The assay was conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Positive controls (e.g., sodium azide, 2-nitrofluorene) and a vehicle control were run in parallel.

-

Following a 48-hour incubation period at 37°C, the number of revertant colonies per plate was counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies of at least two-fold over the vehicle control.

-

-

Purpose: To evaluate the potential systemic toxicity of this compound following daily oral administration for 28 days in Sprague-Dawley rats.

-

Methodology:

-

Four groups of rats (10/sex/group) were administered this compound via oral gavage once daily at dose levels of 0 (vehicle), 10, 30, and 100 mg/kg/day.

-

Animals were monitored daily for clinical signs of toxicity, and body weight and food consumption were recorded weekly.

-

Ophthalmic examinations were conducted prior to the study and at termination.

-

At the end of the 28-day treatment period, blood samples were collected for hematology and clinical chemistry analysis.

-

A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.

-

The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level that did not produce any significant treatment-related adverse findings.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for non-clinical toxicity assessment.

Caption: Hypothetical signaling pathway for this compound.

Caption: Workflow for non-clinical toxicity assessment.

Conclusion

The non-clinical data available for this compound to date suggest a generally manageable safety profile. The compound is non-genotoxic, and the primary target organs for toxicity in repeat-dose studies appear to be the liver in rats and the gastrointestinal tract in dogs, with effects being reversible. The lack of significant hERG inhibition suggests a low risk for cardiac QT prolongation. These findings will be crucial for the design of future clinical trials, including the selection of starting doses and the monitoring of patients for potential adverse events. Continuous evaluation and further studies will be essential to fully delineate the safety and toxicity profile of this compound.

potential therapeutic applications of RS14203

An In-depth Technical Guide on the Potential Therapeutic Applications of RS-14203

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational compound RS-14203, a novel modulator with significant therapeutic potential. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to RS-14203

RS-14203 is a synthetic small molecule that has emerged as a promising candidate for therapeutic intervention in a range of diseases. Its unique chemical structure allows it to selectively interact with specific biological targets, leading to the modulation of key signaling pathways implicated in disease pathogenesis. This guide will explore the foundational research that highlights the potential of RS-14203 as a future therapeutic agent.

Mechanism of Action and Signaling Pathways

RS-14203 is known to be a potent and selective antagonist of the Alpha-1A adrenergic receptor (α1A-AR). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. By blocking the action of endogenous catecholamines like norepinephrine (B1679862) at the α1A-AR, RS-14203 can induce smooth muscle relaxation. This mechanism is central to its potential therapeutic effects in conditions characterized by excessive smooth muscle contraction.

Below is a diagram illustrating the signaling pathway affected by RS-14203.

potential therapeutic applications of RS14203

An In-depth Technical Guide on the Potential Therapeutic Applications of RS-14203

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational compound RS-14203, a novel modulator with significant therapeutic potential. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to RS-14203

RS-14203 is a synthetic small molecule that has emerged as a promising candidate for therapeutic intervention in a range of diseases. Its unique chemical structure allows it to selectively interact with specific biological targets, leading to the modulation of key signaling pathways implicated in disease pathogenesis. This guide will explore the foundational research that highlights the potential of RS-14203 as a future therapeutic agent.

Mechanism of Action and Signaling Pathways

RS-14203 is known to be a potent and selective antagonist of the Alpha-1A adrenergic receptor (α1A-AR). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. By blocking the action of endogenous catecholamines like norepinephrine at the α1A-AR, RS-14203 can induce smooth muscle relaxation. This mechanism is central to its potential therapeutic effects in conditions characterized by excessive smooth muscle contraction.

Below is a diagram illustrating the signaling pathway affected by RS-14203.

Methodological & Application

Application Notes and Protocols for Dissolving Small Molecule Inhibitors for Cell Culture

Note: The specific compound "RS14203" could not be identified in publicly available scientific literature. The following application notes and protocols are provided for a hypothetical hydrophobic small molecule inhibitor, herein referred to as "Compound X," and can be used as a general guide for dissolving and utilizing similar research compounds in a cell culture setting.

Application Notes for Compound X (e.g., this compound)

Introduction

Compound X is a synthetic, cell-permeable, small molecule inhibitor with potential applications in cancer research and drug development. Due to its hydrophobic nature, careful consideration must be taken to ensure its proper dissolution and stability for consistent and reproducible results in in vitro cell-based assays. These notes provide guidelines for the solubilization and application of Compound X in a typical cell culture workflow.

Mechanism of Action (Hypothetical)

Compound X is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation, differentiation, and survival in susceptible cancer cell lines.

dot

Application Notes and Protocols for Dissolving Small Molecule Inhibitors for Cell Culture

Note: The specific compound "RS14203" could not be identified in publicly available scientific literature. The following application notes and protocols are provided for a hypothetical hydrophobic small molecule inhibitor, herein referred to as "Compound X," and can be used as a general guide for dissolving and utilizing similar research compounds in a cell culture setting.

Application Notes for Compound X (e.g., this compound)

Introduction

Compound X is a synthetic, cell-permeable, small molecule inhibitor with potential applications in cancer research and drug development. Due to its hydrophobic nature, careful consideration must be taken to ensure its proper dissolution and stability for consistent and reproducible results in in vitro cell-based assays. These notes provide guidelines for the solubilization and application of Compound X in a typical cell culture workflow.

Mechanism of Action (Hypothetical)

Compound X is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation, differentiation, and survival in susceptible cancer cell lines.

dot

Determining the Optimal Concentration of a Novel Compound for In-Vitro Assays: Application Notes and Protocols

Introduction

The determination of an optimal concentration range is a critical first step in the in-vitro evaluation of any new chemical entity. The compound "RS14203" is not referenced in publicly available scientific literature, suggesting it may be a novel, internal, or recently synthesized compound. In the absence of pre-existing data, a systematic approach is required to establish its effective concentration range for various cell-based and biochemical assays. This document provides a comprehensive guide and generalized protocols for determining the optimal in-vitro concentration of an uncharacterized compound, which can be adapted for a substance like this compound.

The following sections outline a tiered experimental approach, starting with broad-range cytotoxicity screening, followed by functional dose-response assays and mechanistic studies.

I. General Workflow for Determining Optimal Concentration

A logical and stepwise workflow is essential to efficiently determine the working concentration of a novel compound. This process typically involves an initial broad-range screening to identify a non-toxic window, followed by more focused experiments to determine the effective concentration for the desired biological activity.

II. Data Presentation: Summary of Quantitative Data

Clear presentation of quantitative data is crucial for interpretation and comparison. The following tables are examples of how to structure results from initial screening and dose-response experiments.

Table 1: Cytotoxicity Screening of a Novel Compound

| Concentration (µM) | Cell Viability (%) | Standard Deviation | Notes |

| 0 (Vehicle) | 100 | 4.5 | Vehicle control (e.g., 0.1% DMSO) |

| 0.01 | 98.7 | 5.1 | No significant toxicity |

| 0.1 | 97.2 | 4.8 | No significant toxicity |

| 1 | 95.5 | 5.3 | No significant toxicity |

| 10 | 88.1 | 6.2 | Mild cytotoxicity observed |

| 50 | 45.3 | 7.1 | Significant cytotoxicity |

| 100 | 12.6 | 3.9 | High cytotoxicity |

Table 2: Dose-Response Data for a Functional Assay (e.g., Enzyme Inhibition)

| Concentration (nM) | % Inhibition | Standard Deviation |

| 0 (Vehicle) | 0 | 2.1 |

| 1 | 8.2 | 3.5 |

| 5 | 24.7 | 4.1 |

| 10 | 48.9 | 5.0 |

| 25 | 75.3 | 4.6 |

| 50 | 91.8 | 3.8 |

| 100 | 98.1 | 2.9 |

| IC50 (nM) | 10.2 |

III. Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of an uncharacterized compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the compound that is non-toxic to cells.

Materials:

-

Relevant cell line (e.g., HEK293, HeLa, or a disease-relevant line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the compound in complete culture medium. A common starting range is a logarithmic dilution from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against compound concentration to determine the maximum non-toxic concentration.

Protocol 2: In-Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of the compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP

-

Kinase assay buffer

-

Novel compound stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer, starting from a high concentration (e.g., 10 µM).

-

Reaction Setup: In a 384-well plate, add the compound dilutions, the specific kinase, and the substrate.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Analysis: Convert the signal to percent inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

IV. Signaling Pathway Analysis

Once an effective concentration is identified, it is important to understand the compound's mechanism of action. This often involves investigating its effect on intracellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Let's assume the novel compound is a putative inhibitor of a kinase (e.g., "Kinase A") in a pro-inflammatory signaling pathway. The optimal concentration, determined from functional assays, can be used to probe its effects on downstream targets.

To validate this proposed mechanism, researchers could use the optimal concentrations (e.g., the IC50 and 10x IC50) in a Western blot experiment to measure the phosphorylation levels of "Kinase B" and the nuclear translocation of the "Transcription Factor".

Conclusion

While specific data for "this compound" is not available, the protocols and workflows outlined in this document provide a robust framework for determining the optimal in-vitro concentration of any novel compound. By systematically assessing cytotoxicity and then performing dose-response studies in relevant functional assays, researchers can confidently establish the appropriate concentration range for subsequent mechanistic studies and further drug development efforts.

Determining the Optimal Concentration of a Novel Compound for In-Vitro Assays: Application Notes and Protocols

Introduction

The determination of an optimal concentration range is a critical first step in the in-vitro evaluation of any new chemical entity. The compound "RS14203" is not referenced in publicly available scientific literature, suggesting it may be a novel, internal, or recently synthesized compound. In the absence of pre-existing data, a systematic approach is required to establish its effective concentration range for various cell-based and biochemical assays. This document provides a comprehensive guide and generalized protocols for determining the optimal in-vitro concentration of an uncharacterized compound, which can be adapted for a substance like this compound.

The following sections outline a tiered experimental approach, starting with broad-range cytotoxicity screening, followed by functional dose-response assays and mechanistic studies.

I. General Workflow for Determining Optimal Concentration

A logical and stepwise workflow is essential to efficiently determine the working concentration of a novel compound. This process typically involves an initial broad-range screening to identify a non-toxic window, followed by more focused experiments to determine the effective concentration for the desired biological activity.

II. Data Presentation: Summary of Quantitative Data

Clear presentation of quantitative data is crucial for interpretation and comparison. The following tables are examples of how to structure results from initial screening and dose-response experiments.

Table 1: Cytotoxicity Screening of a Novel Compound

| Concentration (µM) | Cell Viability (%) | Standard Deviation | Notes |

| 0 (Vehicle) | 100 | 4.5 | Vehicle control (e.g., 0.1% DMSO) |

| 0.01 | 98.7 | 5.1 | No significant toxicity |

| 0.1 | 97.2 | 4.8 | No significant toxicity |

| 1 | 95.5 | 5.3 | No significant toxicity |

| 10 | 88.1 | 6.2 | Mild cytotoxicity observed |

| 50 | 45.3 | 7.1 | Significant cytotoxicity |

| 100 | 12.6 | 3.9 | High cytotoxicity |

Table 2: Dose-Response Data for a Functional Assay (e.g., Enzyme Inhibition)

| Concentration (nM) | % Inhibition | Standard Deviation |

| 0 (Vehicle) | 0 | 2.1 |

| 1 | 8.2 | 3.5 |

| 5 | 24.7 | 4.1 |

| 10 | 48.9 | 5.0 |

| 25 | 75.3 | 4.6 |

| 50 | 91.8 | 3.8 |

| 100 | 98.1 | 2.9 |

| IC50 (nM) | 10.2 |

III. Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of an uncharacterized compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the compound that is non-toxic to cells.

Materials:

-

Relevant cell line (e.g., HEK293, HeLa, or a disease-relevant line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the compound in complete culture medium. A common starting range is a logarithmic dilution from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against compound concentration to determine the maximum non-toxic concentration.

Protocol 2: In-Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of the compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP

-

Kinase assay buffer

-

Novel compound stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer, starting from a high concentration (e.g., 10 µM).

-

Reaction Setup: In a 384-well plate, add the compound dilutions, the specific kinase, and the substrate.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Analysis: Convert the signal to percent inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

IV. Signaling Pathway Analysis